molecular formula C9H18N2O3S B2409864 Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate CAS No. 2241129-90-6

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate

Cat. No. B2409864
CAS RN: 2241129-90-6
M. Wt: 234.31
InChI Key: XBAGTXLLGNUZGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate, also known as MSIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSIA is a synthetic compound that is widely used in laboratory experiments, and its unique chemical properties make it an ideal candidate for research in the fields of biochemistry and physiology.

Scientific Research Applications

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Azetidine-2-carboxylic acid analogs with various heteroatomic side chains have been synthesized using tert-butyl esters. These amino acid-azetidine chimeras are designed to study the influence of conformation on peptide activity, highlighting the compound's utility in peptide research (Sajjadi & Lubell, 2008).

Development of Novel Compounds

Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine derivatives, offers a route to novel compounds complementing piperidine ring systems. This development showcases the potential for creating unique molecular structures (Meyers et al., 2009).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, crucial in medicinal chemistry, have been prepared in a gram-scale reaction, demonstrating the versatility of azetidine derivatives like tert-butyl azetidine-1-carboxylate in drug development (Ji et al., 2018).

Exploration of Azetidine and Cyclobutane Rings

Research on tert-butyl esters of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid has led to structural modifications, enhancing understanding of azetidine and cyclobutane rings' chemical properties (Vorona et al., 2007).

Potential Ligands for Nicotinic Receptors

The synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, suggests the use of tert-butyl azetidine-1-carboxylate derivatives as ligands for nicotinic receptors, contributing to neuropharmacological research (Karimi & Långström, 2002).

Azetidine-2-Carboxylic Acid Ester Complexes

Studies on the α-alkylation of azetidine-2-carboxylic acid esters have improved yields and diastereoselectivities, contributing to the production of optically active α-substituted azetidine-2-carboxylic acid esters (Tayama et al., 2018).

Synthesis of Antimicrobial Agents

Research on substituted phenyl azetidines, including tert-butyl azetidine derivatives, has shown potential in developing new antimicrobial agents, highlighting the compound's role in antimicrobial research (Doraswamy & Ramana, 2013).

Metal-Free Aziridination of Olefins

Tert-butyl hypoiodite has been used for the metal-free aziridination of olefins, demonstrating the versatility of tert-butyl derivatives in organic synthesis (Minakata et al., 2006).

properties

IUPAC Name

tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-5-7(6-11)15(4,10)13/h7,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAGTXLLGNUZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(methylsulfonimidoyl)azetidine-1-carboxylate

CAS RN

2241129-90-6
Record name tert-butyl 3-[imino(methyl)oxo-lambda6-sulfanyl]azetidine-1-carboxylate
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